![molecular formula C11H17NO3 B2394818 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one CAS No. 2224139-03-9](/img/structure/B2394818.png)
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid . This compound is notable for its unique structure, which includes an oxolane ring and a morpholine ring, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one typically involves the reaction of oxolane derivatives with morpholine under specific conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) at low temperatures to ensure the stability of the reactants and products . Industrial production methods may involve the use of automated reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one can be compared with other cinnamic acid derivatives, such as:
3-phenylprop-2-enoic acid: This compound shares a similar core structure but lacks the oxolane and morpholine rings.
4-(1-oxo-2-propenyl)-morpholine: This compound has a similar morpholine ring but differs in the presence of the oxolane ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[3-(oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-11(13)12-5-7-14-8-9(12)10-4-3-6-15-10/h2,9-10H,1,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVDNDTVMZWQPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
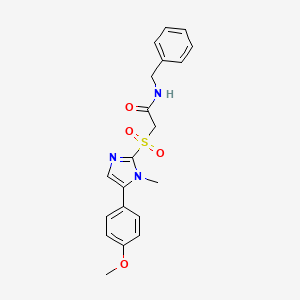
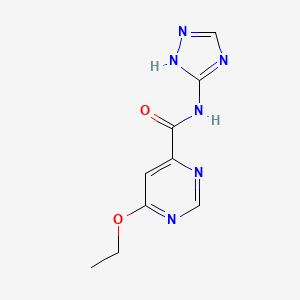

![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2394743.png)
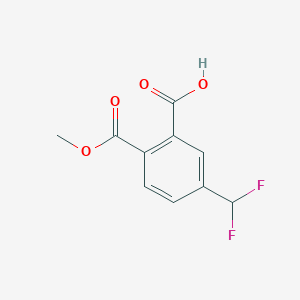
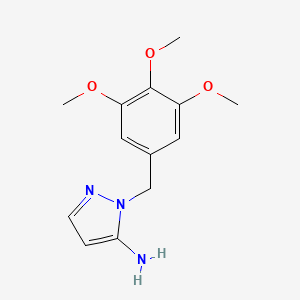
![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)
![N-(3-Amino-3-oxopropyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]benzamide](/img/structure/B2394749.png)
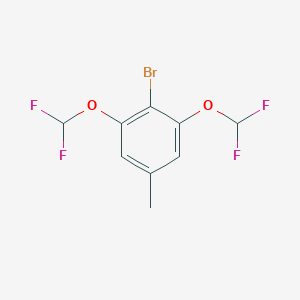
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)
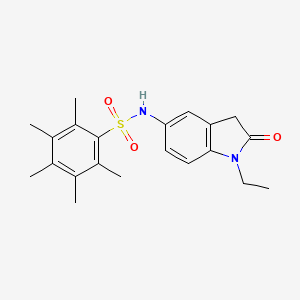
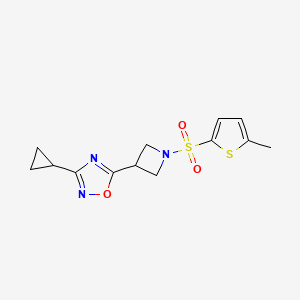
![5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one](/img/new.no-structure.jpg)
